3-Chloropyrazin-2-ylboronic acid CAS number and molecular weight
3-Chloropyrazin-2-ylboronic acid CAS number and molecular weight
Strategic Utilization in Medicinal Chemistry & High-Fidelity Synthesis[1]
Part 1: Executive Summary & Physicochemical Profile[1]
In the landscape of heteroaromatic building blocks, 3-Chloropyrazin-2-ylboronic acid represents a high-value, albeit challenging, motif. Its structural integration of an electron-deficient pyrazine core with an ortho-chloro substituent renders it a critical intermediate for synthesizing fused heterocycles and biaryl systems found in kinase inhibitors and antimicrobials.
However, this utility is counterbalanced by significant stability issues inherent to 2-heteroaryl boronic acids. This guide moves beyond basic data to provide a handling framework that mitigates protodeboronation risks and maximizes cross-coupling efficiency.
Core Identity Data[1][2][3]
| Property | Specification |
| Chemical Name | 3-Chloropyrazin-2-ylboronic acid |
| CAS Number | 1375108-95-4 |
| Molecular Formula | C₄H₄BClN₂O₂ |
| Molecular Weight | 158.35 g/mol |
| Appearance | Off-white to beige solid (hygroscopic) |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents. |
| pKa (Calculated) | ~6.0–6.5 (Boronic acid moiety) |
| Stability Class | High Risk: Prone to rapid protodeboronation and oxidation. |
Part 2: Structural Analysis & Reactivity Logic[1]
To successfully utilize 3-Chloropyrazin-2-ylboronic acid, one must understand the electronic forces at play. The pyrazine ring is highly electron-deficient (π-deficient). The presence of a chlorine atom at the C3 position, ortho to the boronic acid at C2, creates a unique steric and electronic environment.
The "2-Heteroaryl Problem": Boronic acids adjacent to a ring nitrogen (C2 position) are notoriously unstable.[4] The basic nitrogen can coordinate intramolecularly with the boron center, or facilitate protonolysis (protodeboronation) via a zwitterionic intermediate, especially in aqueous basic media typical of Suzuki couplings.[5] The C3-chloro substituent adds steric bulk but also inductively withdraws electrons, potentially accelerating hydrolytic cleavage under certain pH conditions.
Visualization: Reactivity & Instability Map
Figure 1: Mechanistic pathway showing the competition between productive coupling and destructive protodeboronation.
Part 3: Synthetic Utility & Experimental Protocols
3.1. Synthesis of the Boronic Acid
Note: Due to instability, in-situ generation or conversion to a pinacol ester is often preferred.
Methodology: Directed ortho-lithiation (DoM) is the standard approach.
-
Substrate: 2-Chloropyrazine.
-
Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred over n-BuLi to avoid nucleophilic attack on the pyrazine ring.
-
Conditions: Cryogenic (-78 °C), THF solvent.
-
Quench: Triisopropyl borate (B(OiPr)₃), followed by mild acidic hydrolysis.
3.2. Optimized Suzuki-Miyaura Coupling Protocol
Standard aqueous carbonate conditions often lead to decomposition. The following protocol uses a non-aqueous base system and a highly active precatalyst to outcompete protodeboronation.
Protocol: Pd-Catalyzed Cross-Coupling with Aryl Bromides
-
Reagents:
-
3-Chloropyrazin-2-ylboronic acid (1.2 equiv)
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Aryl Bromide (1.0 equiv)
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Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (anhydrous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Step-by-Step Workflow:
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Inert Setup: Flame-dry a reaction vial and cool under Argon.
-
Solids Addition: Charge the vial with the Aryl Bromide, 3-Chloropyrazin-2-ylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst.
-
Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80 °C for 2–4 hours. Note: Monitor by LC-MS. Do not overnight unless necessary; prolonged heating favors deboronation.
-
Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc. Concentrate and purify via flash chromatography.
Why this works:
-
Anhydrous Base: Minimizes the concentration of hydroxide ions, which catalyze the formation of the unstable zwitterionic boronate species.
-
XPhos Ligand: Bulky, electron-rich phosphines facilitate rapid oxidative addition and, crucially, fast transmetallation, consuming the boronic acid before it decomposes.
Visualization: Catalytic Cycle Logic
Figure 2: The Suzuki catalytic cycle highlighting the critical transmetallation window.
Part 4: Handling, Storage & Safety
Storage:
-
Temperature: -20 °C (Freezer).
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Atmosphere: Store under Argon or Nitrogen.[6]
-
Form: If possible, convert to the Pinacol Ester (Bpin) derivative immediately. The Bpin ester is significantly more stable towards hydrolysis and storage than the free acid.
Safety Profile:
-
Hazards: Irritant (Skin/Eye/Respiratory).[3]
-
Handling: Use in a fume hood. Avoid dust formation.
-
Disposal: Boron compounds should be treated as hazardous chemical waste.
Part 5: References
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Chemical Source Data: 3-Chloropyrazin-2-ylboronic acid (CAS 1375108-95-4).[7][8] ChemSrc. Available at: [Link]
-
Mechanistic Insight: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. (Contextual grounding on 2-heteroaryl stability).
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Synthetic Methodology: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. 2-Chloropyridine-3-boronic acid pinacol ester | C11H15BClNO2 | CID 12067060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 744999-23-3_CAS号:744999-23-3_Magnesate(3-), [3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoato(5-)-kappaN21,kappaN22,kappaN23,kappaN24]-, (SP-4-2) - 化源网 [m.chemsrc.com]
- 8. 3-Chloropyrazin-2-ylboronic acid | CAS#:1375108-95-4 | Chemsrc [chemsrc.com]
